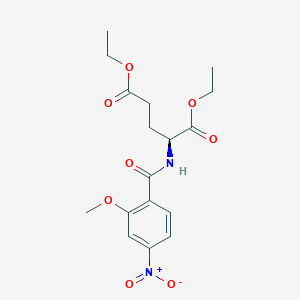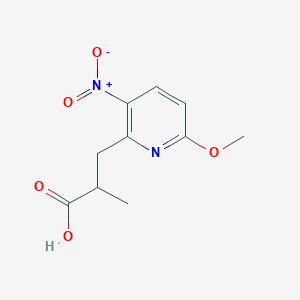![molecular formula C16H16N6O2 B13734678 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid CAS No. 30768-54-8](/img/structure/B13734678.png)
4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry research. The structure of this compound includes a pyrrole ring and a pyrazine ring, making it a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid involves several key steps. One common method includes the cyclization of appropriate precursors to form the pyrrolopyrazine core. This can be achieved through various synthetic routes such as cyclization, ring annulation, and cycloaddition . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as direct C-H arylation, which allows for the efficient formation of the pyrrolopyrazine core . These methods are optimized for large-scale production and often involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrrolopyrazine core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibits more activity on kinase inhibition.
Uniqueness
4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness compared to other similar compounds.
Properties
CAS No. |
30768-54-8 |
|---|---|
Molecular Formula |
C16H16N6O2 |
Molecular Weight |
324.34 g/mol |
IUPAC Name |
4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid |
InChI |
InChI=1S/C16H16N6O2/c1-22(11-4-2-9(3-5-11)16(23)24)8-10-7-19-12-6-13(17)21-15(18)14(12)20-10/h2-7H,8H2,1H3,(H,23,24)(H4,17,18,21) |
InChI Key |
AZDSLPJHDVNQKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=C(N=C(C=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)





![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)




![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)


